molecular formula C10H10BrN3O3 B13926214 Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

Cat. No.: B13926214
M. Wt: 300.11 g/mol
InChI Key: GZQSHGQECWDRKR-UHFFFAOYSA-N
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Description

Ethyl 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a chemical building block designed for research and development, particularly in medicinal chemistry. While specific biological data for this 8-methoxy derivative is not currently available in the scientific literature, its core structure is recognized for its significant research value. Compounds based on the imidazo[1,2-a]pyrazine scaffold have been extensively investigated as potent inhibitors of IκB kinase (IKK), which is a key regulator of the NF-κB signaling pathway . The NF-κB pathway is a major therapeutic target for a range of conditions, including inflammatory diseases and certain cancers . The bromine and ester functional groups on this heterocyclic core make it a versatile intermediate for further synthetic modification via cross-coupling reactions and functional group transformations, allowing researchers to explore structure-activity relationships. This product is intended for research applications as a key intermediate in the synthesis of potentially bioactive molecules. It is supplied For Research Use Only. Not for Human or Diagnostic Use.

Properties

Molecular Formula

C10H10BrN3O3

Molecular Weight

300.11 g/mol

IUPAC Name

ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate

InChI

InChI=1S/C10H10BrN3O3/c1-3-17-10(15)6-4-14-5-7(11)13-9(16-2)8(14)12-6/h4-5H,3H2,1-2H3

InChI Key

GZQSHGQECWDRKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C(C2=N1)OC)Br

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate generally involves the construction of the imidazo[1,2-a]pyrazine core, followed by selective bromination at the 6-position, introduction of the methoxy group at the 8-position, and esterification at the 2-position. The synthetic route is typically multi-step and requires precise control of reaction conditions to ensure regioselectivity and high yields.

Stepwise Preparation Approach

Formation of the Imidazo[1,2-a]pyrazine Core
  • Starting materials: Pyrazin-2-amine derivatives and α-haloketones or α-haloesters are commonly used precursors.
  • Reaction conditions: Cyclization is often achieved via condensation under reflux in ethanol or other suitable solvents, sometimes assisted by microwave irradiation to enhance reaction rates.
  • Outcome: Formation of the ethyl imidazo[1,2-a]pyrazine-2-carboxylate scaffold.
Bromination at the 6-Position
  • Reagents: N-bromosuccinimide (NBS) or elemental bromine are typical brominating agents.
  • Conditions: Bromination is conducted in solvents like 2-propanol or acetonitrile at elevated temperatures (around 80°C).
  • Selectivity: The 6-position on the imidazo[1,2-a]pyrazine ring is selectively brominated due to electronic and steric factors.
Introduction of the Methoxy Group at the 8-Position
  • Method: Nucleophilic aromatic substitution or direct methoxylation using methanol under basic conditions.
  • Conditions: Basic media such as sodium hydride or potassium carbonate in polar aprotic solvents facilitate substitution.
  • Alternative: Methylation of a hydroxy precursor at the 8-position can also yield the methoxy derivative.
Esterification at the 2-Position
  • Approach: The carboxylic acid at position 2 is esterified using ethanol in the presence of acid catalysts like sulfuric acid or via Fischer esterification.
  • Conditions: Reflux with removal of water to drive the equilibrium toward ester formation.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Yield (%) Notes Reference
Core formation Pyrazin-2-amine + ethyl 3-bromo-2-oxopropanoate, microwave (200 W, 150°C, 30 min) ~90 Efficient cyclization to imidazo[1,2-a]pyrazine core
Bromination at C-6 N-bromosuccinimide (NBS), 2-propanol, 80°C, several hours ~45 Selective bromination at 6-position
Methoxylation at C-8 Methanol, K2CO3 or NaH, DMF or DMSO, room temp to 80°C Variable Nucleophilic substitution or methylation of hydroxy precursor Inferred*
Esterification at C-2 Ethanol, acid catalyst (H2SO4), reflux High Formation of ethyl ester Standard organic synthesis

*Note: Specific literature detailing methoxylation at C-8 for this compound is limited; analogous methods from related imidazo[1,2-a]pyrazine derivatives are applied.

Additional Notes on Structural Characterization (Brief)

  • Structural confirmation is typically performed using $$^{1}H$$ NMR, $$^{13}C$$ NMR, mass spectrometry (MS), and elemental analysis.
  • Bromine substitution is confirmed by characteristic isotopic patterns in MS.
  • Methoxy substitution is identified by singlet peaks around 3.7–3.9 ppm in $$^{1}H$$ NMR.
  • Ester moiety is confirmed by signals corresponding to ethyl protons and carbonyl carbons.

Chemical Reactions Analysis

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate exhibits notable antimicrobial properties. Studies have shown that derivatives of imidazo[1,2-a]pyrazines possess activity against various bacterial strains. For instance, compounds with similar structures have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotics .

Anticancer Properties
Research indicates that imidazo[1,2-a]pyrazine derivatives can inhibit cancer cell proliferation. This compound has been investigated for its cytotoxic effects on specific cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Neurological Applications
The compound may also play a role in neurological research. Imidazo[1,2-a]pyrazines have been linked to neuroprotective effects and modulation of neurotransmitter systems. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .

Agricultural Applications

Pesticide Development
this compound has shown promise as a lead compound for developing new pesticides. Its structure allows for modifications that can enhance its efficacy against pests while minimizing environmental impact. Research into its effectiveness against specific agricultural pests is ongoing, with preliminary studies indicating positive results in controlling pest populations without harming beneficial insects .

Materials Science

Polymer Composites
In materials science, this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. The compound's unique chemical structure allows it to act as a reinforcing agent in composite materials used in various applications ranging from automotive to aerospace industries. Research is exploring the optimal ratios and processing conditions for incorporating this compound into polymer blends to achieve desired material properties .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neurological ApplicationsPotential neuroprotective effects
Agricultural ApplicationsPesticide DevelopmentEffective against specific agricultural pests
Materials SciencePolymer CompositesEnhances mechanical properties and thermal stability

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a prominent university evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at certain concentrations, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Cancer Cell Proliferation Inhibition
In vitro studies on various cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing programmed cell death mechanisms. Further investigations are necessary to elucidate the underlying mechanisms of action.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position substituent significantly impacts reactivity, solubility, and biological activity. Key comparisons include:

Compound Name (CAS) Substituent at Position 8 Key Properties/Applications Synthesis Method Reference
Target Compound ([63744-25-2]) Methoxy Moderate polarity, electron-donating Nucleophilic substitution of 6,8-dibromo precursor
6-Bromo-8-(thiophen-2-yl) derivative Thiophene Aromatic π-π interactions, lipophilic Pd-catalyzed Suzuki coupling
8-(4-Methylpiperazin-1-yl) derivative Piperazine Enhanced solubility (basic amine) Amine substitution under reflux
8-(sec-Butylamino) derivative sec-Butylamine Hydrogen bonding potential Nucleophilic substitution with amines
6,8-Dibromo derivative Bromo High reactivity for further substitution Direct bromination

Key Observations :

  • Methoxy at position 8 offers a balance between electron donation and steric hindrance, making it suitable for further functionalization.
  • Piperazine or amine substituents increase solubility but require harsher reaction conditions.

Substituent Variations at Position 2

The position 2 substituent determines hydrolytic stability and bioactivity:

Compound Name (CAS) Substituent at Position 2 Key Properties/Applications Synthesis Method Reference
Target Compound ([63744-25-2]) Ethyl carboxylate Hydrolyzable to carboxylic acid Microwave-assisted esterification
2-Nitro derivatives (e.g., 25m) Nitro Electron-withdrawing, antimicrobial Nitration followed by benzyloxy coupling
8-Methylamino derivative Methylamino Increased hydrogen bonding capacity Hydrazine hydrate reflux

Key Observations :

  • Ethyl carboxylate provides a handle for prodrug strategies but may reduce metabolic stability.
  • Nitro groups enhance antimicrobial activity but reduce synthetic versatility .

Molecular Weight and Polarity :

  • Target Compound : MW ≈ 300–310 g/mol (estimated), moderate polarity due to methoxy and ester groups.
  • 6,8-Dibromo analogue : Higher MW (≈360–370 g/mol) with increased lipophilicity .
  • Piperazine derivative : Higher polarity (TPSA ≈ 70 Ų) due to basic nitrogen .

Biological Activity

Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H10BrN3O2
  • Molecular Weight : 284.11 g/mol
  • CAS Number : 63744-25-2

The structure features a fused imidazo[1,2-a]pyrazine ring system which is often associated with diverse biological activities.

Synthesis

This compound can be synthesized through various methods, including multicomponent reactions. One notable synthesis involves the reaction of ethyl bromopyruvate with appropriate amines under controlled conditions to yield the desired imidazo compound with high purity and yield .

Antimicrobial Activity

Research has shown that derivatives of imidazo compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess activity against various bacterial strains, including Streptococcus pneumoniae. The mechanism of action often involves inhibition of critical bacterial processes such as cell division by targeting proteins like FtsZ .

Anticancer Properties

Imidazo[1,2-a]pyrazine derivatives are also being explored for their anticancer potential. In vitro studies have indicated that these compounds can inhibit the proliferation of cancer cell lines. For example, certain derivatives have shown IC50 values in the micromolar range against human breast cancer cells (MCF-7), suggesting promising anticancer activity .

Case Studies

  • Study on Antimycobacterial Activity : A series of imidazo[1,2-a]pyridine derivatives were evaluated for their antimycobacterial activity. Some compounds exhibited moderate efficacy against Mycobacterium tuberculosis, indicating that structural modifications could enhance their therapeutic potential .
  • Antiproliferative Activity : In a study assessing antiproliferative effects, several imidazo derivatives were tested against various cancer cell lines. The results indicated that modifications at specific positions on the imidazo ring could significantly influence biological activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituents on the Ring : The presence of electron-donating or withdrawing groups can alter the compound's reactivity and interaction with biological targets.
  • Positioning of Functional Groups : Variations in the positioning of functional groups such as bromine and methoxy can enhance or diminish biological efficacy.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing Ethyl 6-bromo-8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate?

  • Methodology : The synthesis typically involves cyclocondensation of substituted pyrazine amines with halogenated carbonyl compounds. For example, pyrazin-2-amine derivatives react with ethyl 3-bromo-2-oxopropanoate under microwave irradiation (200 W, 150°C, 30 min) to form the imidazo[1,2-a]pyrazine core, followed by bromination and methoxylation steps . Hydrolysis of the ethyl ester (using NaOH in THF/ethanol) yields the carboxylic acid intermediate, which can be further functionalized .
  • Key Data : Microwave-assisted reactions achieve yields up to 90% for core formation .

Q. How is the compound characterized structurally?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Confirms carbonyl (C=O, ~1748 cm⁻¹) and NH/OH stretches .
  • NMR (¹H/¹³C) : Identifies substituent positions (e.g., methoxy protons at δ 3.85 ppm, bromine-induced deshielding) .
  • LC-MS : Determines molecular weight (e.g., [M+H]+ at m/z 192.06 for intermediates) .

Q. What biological activities are reported for structurally similar imidazo[1,2-a]pyrazine derivatives?

  • Methodology : Antimicrobial activity is assessed via broth dilution (MIC determination) and agar cup assays. Derivatives with electron-withdrawing groups (e.g., bromine) show enhanced activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Aspergillus niger) at 100 µg/mL .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination and methoxylation be addressed?

  • Methodology : Regioselectivity is influenced by reaction conditions and directing groups. For example, bromination at position 6 is favored due to steric and electronic effects of the methoxy group at position 7. X-ray crystallography (e.g., dihedral angles between pyridine and imidazopyrazine planes) confirms substitution patterns .
  • Data Contradictions : reports a 16.2° dihedral angle in a bromopyridyl-substituted analog, suggesting steric hindrance impacts regiochemistry. Compare with computational modeling (DFT) to predict reactivity .

Q. What strategies optimize purity and stability of the compound under storage?

  • Methodology :

  • Purification : Column chromatography (silica gel, 50% ethyl acetate/hexane) removes byproducts .
  • Stability : Store at 2–8°C in sealed containers to prevent hydrolysis of the ester group or bromine loss .
    • Analytical Validation : HPLC purity ≥97% is achievable via gradient elution with C18 columns .

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